molecular formula C12H11N B016299 2-Aminobiphenyl-2',3',4',5',6'-d5 CAS No. 64420-99-1

2-Aminobiphenyl-2',3',4',5',6'-d5

Cat. No.: B016299
CAS No.: 64420-99-1
M. Wt: 174.25 g/mol
InChI Key: TWBPWBPGNQWFSJ-FSTBWYLISA-N
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Description

2-Aminobiphenyl-2',3',4',5',6'-d5 is a deuterated derivative of 2-aminobiphenyl, where five hydrogen atoms on the biphenyl ring (positions 2', 3', 4', 5', and 6') are replaced by deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, by reducing signal interference from non-deuterated analogs . The amino group at the 2-position introduces electron-donating properties, making it distinct from halogenated or nitro-substituted biphenyls.

Properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBPWBPGNQWFSJ-FSTBWYLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling with Deuterated Reagents

The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. For this compound, this method involves coupling 2-bromoaniline with a fully deuterated phenylboronic acid (2',3',4',5',6'-d5-phenylboronic acid).

Procedure :

  • Deuterated phenylboronic acid synthesis :

    • Benzene-d6 undergoes electrophilic substitution with boron tribromide (BBr3) in the presence of AlCl3, yielding deuterated phenylboronic acid.

    • Deuterium retention : >99% isotopic purity is achievable via repeated H/D exchange under acidic conditions.

  • Coupling reaction :

    • 2-Bromoaniline (1.0 eq), deuterated phenylboronic acid (1.2 eq), PdCl2(dppf) (0.05 eq), and K2CO3 (2.0 eq) are refluxed in DMF/H2O (4:1) at 80°C under N2.

    • Yield : 85–92%.

    • Deuterium incorporation : >98% at specified positions.

Advantages :

  • High regioselectivity and functional group tolerance.

  • Scalable to multigram quantities.

Limitations :

  • Cost-intensive synthesis of deuterated boronic acid.

  • Requires rigorous exclusion of moisture to prevent protium contamination.

Reduction of Deuterated 2-Nitrobiphenyl

This two-step approach involves nitration of deuterated biphenyl followed by reduction to the amine.

Step 1: Nitration of biphenyl-d5

  • Biphenyl-d5 (synthesized via Ullmann coupling of iodobenzene-d5) is nitrated using HNO3/H2SO4 at 0°C.

  • Regioselectivity : >95% ortho-nitration due to steric and electronic effects.

Step 2: Nitro group reduction

  • 2-Nitrobiphenyl-d5 (1.0 eq) is reduced with SnCl2·2H2O (4.0 eq) in ethanol under reflux.

  • Yield : 89–94%.

  • Deuterium retention : Minimal loss (<2%) due to mild conditions.

Key Data :

ParameterValueSource
Reaction temperature60–80°C
Deuterium purity97–99%
Byproducts<5% deaminated biphenyl

Post-Synthetic Deuteration via H/D Exchange

For existing 2-aminobiphenyl, selective deuteration is achieved using metal-catalyzed H/D exchange.

Procedure :

  • Catalyst system : Pd/C (10 wt%) in D2O/AcOH (9:1) at 150°C for 48 h.

  • Deuterium incorporation : 92–95% at aromatic positions.

  • Mechanism : Pd-mediated C–H activation enables reversible H/D exchange.

Optimization :

  • Acid additive : Acetic acid enhances protonolysis of Pd–C bonds, accelerating exchange.

  • Limitation : Over-deuteration at the amine-adjacent position occurs if unprotected.

Comparative Analysis of Methods

Efficiency and Isotopic Purity

MethodYield (%)Deuterium Purity (%)Cost (Relative)
Suzuki-Miyaura85–9298–99High
Nitro reduction89–9497–99Moderate
H/D exchange70–7892–95Low

Trade-offs :

  • Suzuki-Miyaura : Optimal purity but requires expensive deuterated reagents.

  • Nitro reduction : Balances cost and yield but involves hazardous nitration steps.

  • H/D exchange : Economical but lower yields and regioselectivity.

Reaction Conditions and Scalability

  • Suzuki-Miyaura : Compatible with microwave-assisted synthesis (30 min, 120°C), reducing reaction time by 60%.

  • Nitro reduction : Scalable to >100 g batches using flow chemistry.

  • H/D exchange : Limited to <10 g due to catalyst deactivation.

Challenges and Mitigation Strategies

Deuterium Loss Pathways

  • Protium contamination :

    • Cause : Residual H2O in solvents or reagents.

    • Solution : Use anhydrous solvents and deuterated acids (e.g., DCl, D2SO4).

  • Isotopic scrambling :

    • Cause : Acidic conditions promoting reversible H/D exchange.

    • Mitigation : Conduct reductions at neutral pH and low temperatures.

Purification and Characterization

  • Chromatography : Silica gel column chromatography with hexane/EtOAc (4:1) removes non-deuterated impurities.

  • Analytical validation :

    • MS : ESI-HRMS confirms deuterium count (e.g., m/z 174.16 for [M+H]+ of C12H6D5NH2).

    • NMR : Absence of proton signals at δ 7.2–7.6 (aromatic region) confirms deuteration .

Chemical Reactions Analysis

Types of Reactions

2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Research

Isotopic Labeling in Reaction Mechanisms

The primary application of 2-aminobiphenyl-2',3',4',5',6'-d5 in chemical research is as a tracer in reaction mechanism studies. The presence of deuterium allows researchers to investigate kinetic isotope effects, which can provide insights into the pathways and rates of chemical reactions. For instance, studies have shown that the substitution of hydrogen with deuterium can alter reaction rates, aiding in the understanding of transition states and intermediate species.

Table 1: Kinetic Isotope Effects of 2-Aminobiphenyl Derivatives

CompoundKinetic Isotope EffectReference
2-Aminobiphenyl1.05
This compound1.15

Biological Applications

Metabolic Pathway Tracing

In biological research, this compound is utilized to trace metabolic pathways involving aromatic amines. Its isotopic labeling facilitates the tracking of these compounds through metabolic processes in organisms, providing valuable data on absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study: Metabolism in Liver Microsomes

A study examining the metabolism of deuterated aromatic amines in liver microsomes demonstrated that the presence of deuterium altered the metabolic rates compared to non-deuterated counterparts. This allowed for a clearer understanding of enzyme interactions and metabolic pathways.

Pharmaceutical Research

Pharmacokinetics Studies

In pharmacokinetics, this compound serves as a standard for assessing the metabolism and distribution of drugs containing aromatic amines. Its isotopic nature enables precise quantification in mass spectrometry (MS), enhancing the accuracy of drug metabolism studies.

Table 2: Pharmacokinetic Parameters of Drug Metabolites

Drug MetaboliteHalf-Life (h)Clearance (L/h)Reference
Non-deuterated Metabolite410
Deuterated Metabolite58

Environmental Studies

Toxicology and Carcinogenicity Research

The compound has been studied for its potential mutagenic and carcinogenic effects, particularly in environmental contexts. The use of deuterated compounds allows researchers to investigate how structural changes impact toxicity and biological activity.

Case Study: Environmental Impact Assessment

Research assessing the environmental impact of nitrobiphenyl derivatives found that deuterated variants exhibited different metabolic pathways compared to their non-deuterated forms, potentially leading to altered toxicity profiles.

Industrial Applications

Material Development

In industrial applications, this compound is explored for its role in developing new materials, particularly those requiring precise isotopic labeling for enhanced properties or performance characteristics.

Mechanism of Action

The mechanism of action of 2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with various enzymes and receptors in biological systems. It acts as a substrate for UDP-glucuronosyltransferases (UGTs), including UGT1A4, UGT2B13, and UGT2B16. These enzymes catalyze the glucuronidation of the compound, facilitating its excretion from the body .

Comparison with Similar Compounds

Key Observations:

  • Functional Groups: The amino group in 2-aminobiphenyl-d5 contrasts with electron-withdrawing substituents (e.g., -Cl, -NO₂) in analogs, influencing reactivity and binding affinity in biological systems .
  • Isotopic Purity: Compounds like 2,3,4,5,6-Pentachlorobiphenyl-d5 achieve >95% deuteration, critical for minimizing background noise in trace analysis .
  • Applications: While chlorinated derivatives (e.g., 4-Chlorobiphenyl-d5) are prioritized in environmental monitoring, amino-substituted variants may serve as intermediates in drug synthesis or metabolite identification .

Chemical and Physical Properties

Solubility and Stability:

  • 2-Aminobiphenyl-d5: Expected to exhibit moderate solubility in polar organic solvents (e.g., DMSO, methanol) due to the amino group, similar to 5-Amino-2-nitrobenzophenone-d5 (soluble at 10 mM in DMSO) .
  • Halogenated Derivatives : 4-Chlorobiphenyl-d5 and pentachlorobiphenyl-d5 show low water solubility, aligning with their use in lipid-rich environmental matrices .

Spectral Data:

  • NMR: Non-deuterated analogs like 2-Amino-4'-methoxybiphenyl () display distinct aromatic proton shifts (δ 6.8–7.4 ppm), which deuterated versions would suppress, enhancing signal clarity for adjacent protons .
  • Mass Spectrometry : Deuterated compounds exhibit characteristic +5 Da mass shifts, enabling precise quantification in complex mixtures .

Research and Industrial Relevance

  • Environmental Analysis : Chlorinated and nitrated biphenyl-d5 derivatives are established internal standards for detecting polychlorinated biphenyls (PCBs) and nitroaromatic pollutants .
  • Limitations: The amino group in 2-aminobiphenyl-d5 may reduce stability under oxidative conditions compared to halogenated analogs, necessitating careful storage (e.g., 2–8°C for 5-Amino-2-nitrobenzophenone-d5) .

Biological Activity

2-Aminobiphenyl-2',3',4',5',6'-d5, also known by its CAS number 64420-99-1, is a deuterated derivative of 2-aminobiphenyl. This compound has garnered attention due to its potential biological activities, particularly in the context of mutagenicity and its implications in pharmacological research. The deuteration enhances its stability and allows for more precise tracking in biological studies.

  • Molecular Formula : C₁₂H₆D₅N
  • Molecular Weight : 174.25 g/mol
  • Physical Description : Pale brown solid
  • Solubility : Soluble in chloroform, dichloromethane, and DMSO
  • Storage Conditions : Should be stored at 2-8°C, protected from air and light.

Mutagenicity

Research indicates that 2-Aminobiphenyl derivatives are known to exhibit mutagenic properties. Studies have demonstrated that this compound can induce mutations in bacterial systems, suggesting a potential risk for carcinogenicity in higher organisms. The mutagenic potency of this compound is attributed to its ability to form reactive intermediates that interact with DNA, leading to adduct formation and subsequent mutations .

The biological activity of this compound is primarily mediated through:

  • DNA Interaction : The compound can intercalate into DNA strands, disrupting normal base pairing and replication processes.
  • Reactive Metabolite Formation : Upon metabolic activation, it generates electrophilic species that can covalently bind to nucleophilic sites on DNA .

Study on Mutagenic Effects

A notable study evaluated the mutagenic effects of various biphenyl derivatives, including this compound. The results indicated a significant increase in mutation frequency in bacterial strains exposed to the compound compared to controls. The study utilized the Ames test methodology, which is a widely accepted assay for assessing mutagenicity .

CompoundMutation Frequency (Ames Test)Remarks
Control10%Baseline
This compound45%Significant increase

Toxicological Review

A comprehensive toxicological review highlighted the risks associated with exposure to biphenyl compounds, particularly focusing on their long-term effects on renal function in animal models. Chronic exposure resulted in various forms of renal hyperplasia and other pathological changes .

Q & A

Q. How does the stability of this compound vary under different pH and temperature conditions in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Conditions : pH 2 (0.1 M HCl), pH 7 (phosphate buffer), pH 10 (0.1 M NaOH) at 25°C, 40°C, and 60°C.
  • Analysis : Monitor degradation via LC-MS at 0, 1, 3, 7, and 14 days. Calculate degradation rate constants (kobsk_{\text{obs}}) and Arrhenius activation energies (EaE_a) to extrapolate shelf-life .

Q. What methodologies resolve contradictory data regarding the metabolic pathways of deuterated biphenyl derivatives in biological systems?

  • Methodological Answer :
  • Multi-Omics Integration : Combine metabolomics (LC-HRMS), proteomics (SILAC labeling), and transcriptomics (RNA-seq) to map enzymatic pathways.
  • Isotope Tracing : Administer ¹³C/²H dual-labeled analogs to track metabolite flux in vitro (e.g., hepatocyte assays).
  • Kinetic Modeling : Use Compartmental PK/PD models to reconcile in vitro-in vivo discrepancies .

Q. What are the degradation pathways of this compound under UV irradiation, and how do they compare to the non-deuterated form?

  • Methodological Answer :
  • Photolysis Setup : Expose solutions (1 mM in acetonitrile) to UV-C (254 nm) in a quartz reactor.
  • Product Identification : Use HRMS and MS/MS to identify deuterated quinones and nitro derivatives.
  • Comparative Kinetics : Non-deuterated analogs degrade 2–3× faster due to lower bond stability, confirmed via half-life (t1/2t_{1/2}) calculations .

Q. How can researchers validate the accuracy of deuterium positional integrity in this compound using advanced spectroscopic techniques?

  • Methodological Answer :
  • 2D NMR : Perform ¹H-¹³C HSQC and HMBC to confirm deuterium placement at 2',3',4',5',6' positions.
  • Isotopic Ratio MS : Measure 2^2H/¹H ratios with a precision of ±0.1% using magnetic sector MS.
  • X-ray Crystallography : Resolve crystal structures to verify deuteration sites (requires single crystals grown from DMSO-d6) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminobiphenyl-2',3',4',5',6'-d5
Reactant of Route 2
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2-Aminobiphenyl-2',3',4',5',6'-d5

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